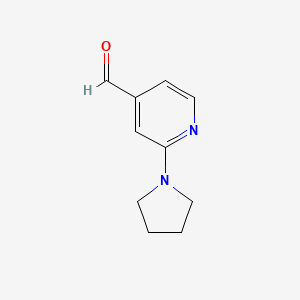

2-(Pyrrolidin-1-yl)isonicotinaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-pyrrolidin-1-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKFMHRNVDJMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594598 | |

| Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-23-1 | |

| Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)isonicotinaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)isonicotinaldehyde (CAS Number: 898289-23-1), a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its chemical characteristics, a plausible synthetic pathway, and its prospective applications based on the established bioactivity of its core structural motifs.

Introduction: The Convergence of Two Privileged Scaffolds

This compound is a unique molecule that incorporates two key structural features highly valued in medicinal chemistry: a pyrrolidine ring and a pyridine-4-carbaldehyde moiety. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common feature in numerous natural products and FDA-approved drugs, prized for its ability to improve potency, selectivity, and pharmacokinetic profiles.[1] Similarly, the pyridine ring is a cornerstone of many pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The aldehyde functional group further enhances the molecule's utility as a versatile intermediate for the synthesis of more complex molecular architectures.[2]

This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 898289-23-1 | |

| Molecular Formula | C₁₀H₁₂N₂O | |

| Molecular Weight | 176.22 g/mol | |

| Appearance | Solid | [3] |

| SMILES | O=Cc1cncc(c1)N1CCCC1 | [1] |

| InChI Key | QPKFMHRNVDJMLZ-UHFFFAOYSA-N |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not widely available in published literature and would typically be determined empirically in a laboratory setting.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available in research databases, the expected NMR and IR data can be predicted based on its structure. Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the aldehyde proton (typically a singlet in the 9-10 ppm region), and the protons of the pyrrolidine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and the carbons of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the aldehyde C=O stretch, typically around 1700 cm⁻¹.

Synthesis of this compound: A Mechanistic Perspective

The proposed synthesis involves the reaction of 2-chloro- or 2-fluoroisonicotinaldehyde with pyrrolidine. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the attack of the nucleophilic pyrrolidine at the 2-position of the pyridine ring.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established SNAr reactions on halopyridines and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of 2-chloroisonicotinaldehyde (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add pyrrolidine (1.1-1.5 equivalents).

-

Base: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine (2-3 equivalents), is recommended to neutralize the hydrogen halide formed during the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of novel bioactive molecules. The pyrrolidine and pyridine scaffolds are present in a wide array of therapeutic agents, and their combination in this molecule offers a promising starting point for drug discovery programs.

As a Precursor for Biologically Active Compounds

The aldehyde functionality of this compound is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

-

Reductive Amination: The aldehyde can readily undergo reductive amination with a wide range of primary and secondary amines to generate a diverse library of substituted aminomethylpyridines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various substituted alkenes, providing a scaffold for further functionalization.

-

Condensation Reactions: Condensation with active methylene compounds can lead to the formation of new heterocyclic rings, a common strategy in the synthesis of novel drug candidates.

Potential Therapeutic Areas

Given the prevalence of the pyrrolidine and pyridine motifs in bioactive compounds, derivatives of this compound could be explored for a variety of therapeutic applications, including:

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate pyridine and pyrrolidine rings.[5]

-

Neuroscience: The pyrrolidine scaffold is a key component of nootropic drugs and other agents targeting the central nervous system.[6]

-

Infectious Diseases: Numerous antibacterial, antifungal, and antiviral compounds feature these heterocyclic systems.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through well-established synthetic methodologies, and its structure combines two pharmacologically significant scaffolds. The true potential of this compound lies in its utility as a versatile building block for the creation of novel and diverse molecular libraries for high-throughput screening and lead optimization in drug discovery. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this intriguing molecule.

References

- Barbas, C. F., & List, B. (1999). Asymmetric aldol reaction catalyzed by proline. Journal of the American Chemical Society, 121(36), 8504-8505.

- MDPI. (2022). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. Molbank, 2022(4), M1494.

-

PubChem. (n.d.). Isonicotinaldehyde 1-oxide. Retrieved from [Link]

- ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Nahrain Journal of Science, 23(1), 1-7.

- ResearchGate. (2025). Synthesis and Insilico biological activity evaluation of some 2-pyrazolines derived from Isonicotinic acid hydrazide. Request PDF.

- Green Chemistry (RSC Publishing). (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(10), 3043-3049.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- PMC. (2025). Pyrrolidine synthesis via ring contraction of pyridines.

- DDDT. (2019). Pharmacological Evaluation of Aldehydic-Pyrrolidinedione Against HCT-1. Drug Design, Development and Therapy, 13, 4165-4176.

- PubMed. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemical Reviews, 121(3), 1563-1635.

- MDPI. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(11), 3192.

- MDPI. (2021).

- Google Patents. (2017). Preparation method for 4-pyridinecarboxaldehyde. CN106518753A.

- PubMed. (2024). Synthesis and Characterization of Isostructural Th(IV) and U(IV) Pyridine Dipyrrolide Complexes. Inorganic Chemistry, 63(21), 9610-9623.

- NIH. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(43), 28781-28793.

- MDPI. (2018).

-

ChemBK. (n.d.). 4-Pyridinecarboxaldehyde,Isonicotinaldehyde. Retrieved from [Link]

- ResearchGate. (2010). One-Pot Formation of Piperidine- and Pyrrolidine-Substituted Pyridinium Salts via Addition of 5-Alkylaminopenta-2,4-dienals to N-Acyliminium Ions: Application to the Synthesis of (+/-)-Nicotine and Analogs. Organic Letters, 12(21), 4760-4763.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.utah.edu [chemistry.utah.edu]

- 4. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Strategic Guide to the Synthesis and Characterization of Novel Schiff Bases from 2-(Pyrrolidin-1-yl)isonicotinaldehyde for Drug Discovery

Introduction: The Rationale for Pyrrolidinyl-Pyridine Schiff Bases

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, represent a cornerstone of medicinal chemistry and materials science.[1][2] Their versatile structures are readily synthesized and can be tailored to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][3] The formation of metal complexes with Schiff base ligands often enhances these biological activities, making them prime candidates for drug development.[2][4][5][6]

This guide focuses on the synthesis of novel Schiff bases using 2-(Pyrrolidin-1-yl)isonicotinaldehyde as the aldehyde precursor. This starting material is of particular interest due to its unique structural features:

-

A Pyridine Ring: A common heterocyclic scaffold in numerous pharmaceuticals, known for its ability to participate in hydrogen bonding and coordinate with metal ions.

-

A Pyrrolidine Moiety: A saturated five-membered nitrogen heterocycle that can enhance lipophilicity and influence the pharmacokinetic profile of a molecule.

The combination of these two pharmacologically relevant motifs into a Schiff base framework presents a promising strategy for generating a library of compounds with significant potential for biological screening and drug discovery. This document provides a comprehensive overview of the synthetic principles, detailed experimental protocols, and essential characterization techniques for these novel compounds.

The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a classic condensation reaction.[7] It involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of an aldehyde. This is followed by a dehydration step, typically facilitated by acid catalysis and/or heat, to yield the stable imine product.[8][9]

The general workflow for this synthesis is outlined below. The choice of the primary amine (R-NH₂) is a critical variable, allowing for the creation of a diverse library of Schiff base derivatives from a single aldehyde precursor.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ionicviper.org [ionicviper.org]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Preparation of Metal Complexes with 2-(Pyrrolidin-1-yl)isonicotinaldehyde Derived Ligands

Introduction: The Versatility of Pyridine-Based Schiff Base Ligands in Coordination Chemistry

Schiff base ligands, characterized by their imine (-C=N-) functional group, are a cornerstone in the field of coordination chemistry. Their facile synthesis, structural diversity, and ability to form stable complexes with a wide array of metal ions have made them invaluable in various applications, including catalysis, materials science, and medicinal chemistry.[1][2] The incorporation of a pyridine moiety into the Schiff base framework introduces an additional coordination site, enhancing the ligand's chelating ability and influencing the electronic and steric properties of the resulting metal complexes.[3][4] This, in turn, can modulate their reactivity and biological activity.[2][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of metal complexes derived from a specific class of pyridine-based ligands: those originating from 2-(pyrrolidin-1-yl)isonicotinaldehyde. The introduction of a pyrrolidine group at the 2-position of the pyridine ring via nucleophilic aromatic substitution is a key synthetic step that significantly impacts the ligand's electronic properties and, consequently, the characteristics of its metal complexes. These application notes are designed for researchers and professionals in chemistry and drug development, offering a blend of theoretical insights and practical, step-by-step methodologies.

Synthetic Strategy: A Multi-Step Approach to Novel Metal Complexes

The preparation of the target metal complexes follows a logical and sequential three-stage process. Each stage is critical for the successful synthesis of the final products and requires careful execution and characterization.

Figure 1: Overall workflow for the synthesis of metal complexes.

Part 1: Synthesis of the Key Precursor: this compound

The synthesis of the target aldehyde is a crucial first step. A common and effective strategy involves a two-step process starting from a readily available precursor, 2-chloroisonicotinic acid. This is first converted to 2-chloroisonicotinaldehyde, which then undergoes a nucleophilic aromatic substitution reaction with pyrrolidine.

Rationale and Mechanistic Insights

The pyridine ring, particularly when substituted with an electron-withdrawing group like a chloro substituent, is susceptible to nucleophilic aromatic substitution (SNAr).[6] The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile (pyrrolidine) attacks the electron-deficient carbon atom bearing the leaving group (chloride). The electron-withdrawing nature of the nitrogen atom in the pyridine ring helps to stabilize the negative charge in the intermediate, facilitating the reaction.

Figure 2: Synthetic route to the aldehyde precursor.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Chloroisonicotinaldehyde

This protocol is adapted from a similar synthesis of 2-chloronicotinaldehyde.[7]

-

Materials:

-

2-Chloroisonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Palladium on activated carbon (10% Pd/C)

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM)

-

Manganese dioxide (MnO₂)

-

-

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroisonicotinic acid (1 equivalent) in anhydrous toluene. Add thionyl chloride (2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

-

Rosenmund Reduction (alternative to direct oxidation of alcohol): While the direct oxidation of the corresponding alcohol is a viable route, the Rosenmund reduction of the acid chloride offers a more direct path from the acid. Prepare a suspension of 10% Pd/C (0.1 equivalents) in anhydrous toluene. Bubble hydrogen gas through the suspension while adding the freshly prepared 2-chloroisonicotinoyl chloride solution dropwise at a temperature of 120-140 °C. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter off the catalyst. Concentrate the filtrate under reduced pressure to obtain crude 2-chloroisonicotinaldehyde. The product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Synthesis of this compound

-

Materials:

-

2-Chloroisonicotinaldehyde

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloroisonicotinaldehyde (1 equivalent) in anhydrous acetonitrile.

-

Add potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound as a solid.

-

Part 2: Synthesis of Schiff Base Ligands

The synthesized aldehyde is a versatile precursor for a variety of Schiff base ligands. The condensation reaction with a primary amine is a straightforward and high-yielding process.[1][8]

Rationale and Mechanistic Insights

The formation of a Schiff base involves the nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, forming an unstable carbinolamine intermediate.[8] This is followed by the acid- or base-catalyzed dehydration to yield the stable imine. A few drops of glacial acetic acid can be used to catalyze the reaction.[9]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. mdpi.com [mdpi.com]

The Strategic Synthesis of 2,6-Disubstituted Pyridines Leveraging N-Oxide Intermediates: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with the 2,6-disubstitution pattern being of particular importance for modulating biological activity and material properties. The strategic use of pyridine N-oxides as synthetic intermediates provides a powerful and versatile platform for achieving this substitution pattern with high regioselectivity. The N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, activating the C2 and C6 positions towards a diverse range of transformations that are often challenging to achieve with the parent pyridine. This guide provides an in-depth exploration of key methodologies for the synthesis of 2,6-disubstituted pyridines via N-oxide intermediates, complete with detailed protocols, mechanistic insights, and comparative data to inform experimental design.

The Foundational Step: N-Oxidation of Pyridines

The journey towards 2,6-disubstituted pyridines commences with the efficient oxidation of the starting pyridine to its corresponding N-oxide. This initial transformation is crucial as it sets the stage for the subsequent regioselective functionalization. A widely employed and reliable method for this oxidation involves the use of meta-chloroperoxybenzoic acid (m-CPBA).

Protocol 1: General Procedure for the N-Oxidation of Substituted Pyridines

This protocol provides a general method for the N-oxidation of a substituted pyridine using m-CPBA, a common and effective oxidizing agent.

Materials:

-

Substituted pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the substituted pyridine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of m-CPBA: Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

-

Work-up: Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2-3 times).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude pyridine N-oxide.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

An improved, safe, and scalable process for the synthesis and isolation of pyridine N-oxides using the m-CPBA–NH₃(g) system has been developed, offering quantitative yields and high purities[1]. This method is particularly suitable for industrial applications[1].

Key Methodologies for 2,6-Disubstitution

With the pyridine N-oxide in hand, several powerful strategies can be employed to introduce substituents at the 2 and 6 positions. The choice of method will depend on the desired substituents (alkyl, aryl, etc.) and the desired symmetry of the final product.

Method 1: Sequential Grignard Reagent Addition for Asymmetric 2,6-Disubstitution

This powerful method allows for the sequential introduction of two different Grignard reagents, providing access to unsymmetrically 2,6-disubstituted pyridines. The reaction proceeds through a dienal oxime intermediate, which can be isolated and then subjected to a second Grignard addition.

Causality of Experimental Choices: The initial Grignard reagent adds selectively to the 2-position of the pyridine N-oxide. The resulting intermediate can then be rearomatized to a 2-substituted pyridine N-oxide, which is then poised for a second Grignard addition at the vacant 6-position.

This two-step protocol outlines the synthesis of an unsymmetrical 2,6-disubstituted pyridine.

Step A: Synthesis of the 2-Substituted Pyridine N-oxide Intermediate

Materials:

-

Pyridine N-oxide

-

First Grignard reagent (R¹MgX) in THF

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

First Grignard Addition: To a solution of pyridine N-oxide (1.0 equiv) in anhydrous THF, add the first Grignard reagent (R¹MgX, 1.1 equiv) dropwise at room temperature. Stir the reaction mixture for 1-3 hours.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the mixture with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Concentration: Concentrate the solution under reduced pressure.

-

Rearomatization: Dissolve the crude product in DMF and heat the solution to drive the formation of the 2-substituted pyridine N-oxide.

-

Purification: Purify the 2-substituted pyridine N-oxide intermediate by column chromatography.

Step B: Second Grignard Addition and Deoxygenation

Materials:

-

2-Substituted pyridine N-oxide from Step A

-

Second Grignard reagent (R²MgX) in THF

-

Acetic anhydride (Ac₂O)

-

Microwave reactor (optional)

Procedure:

-

Second Grignard Addition: To a solution of the 2-substituted pyridine N-oxide (1.0 equiv) in anhydrous THF, add the second Grignard reagent (R²MgX, 1.1 equiv) dropwise at room temperature. Stir for 1-3 hours.

-

Deoxygenation and Rearomatization: Add acetic anhydride (2.0 equiv) and heat the mixture. Conventional heating or microwave irradiation can be employed to facilitate the reaction and afford the 2,6-disubstituted pyridine.

-

Work-up and Purification: After cooling, quench the reaction and perform a standard aqueous work-up. Purify the final product by column chromatography.

This method has been shown to be effective for the synthesis of a variety of unsymmetrically substituted 2,6-diphenylpyridines with good yields[2].

Method 2: Palladium-Catalyzed Direct C-H Arylation

Palladium-catalyzed C-H activation has emerged as a highly efficient method for the direct arylation of pyridine N-oxides. This approach allows for the sequential introduction of aryl groups at the 2 and 6 positions, providing access to both symmetrical and unsymmetrical 2,6-diarylpyridines.

Causality of Experimental Choices: The N-oxide group acts as a directing group, facilitating the palladium-catalyzed C-H activation at the adjacent C2 and C6 positions. The choice of palladium catalyst, ligand, base, and arylating agent (e.g., aryl halides, arylboronic acids, or potassium aryltrifluoroborates) is critical for achieving high yields and selectivity. An oxidant is typically required to regenerate the active Pd(II) catalyst.

This protocol describes a two-step sequence for the synthesis of an unsymmetrical 2,6-diarylpyridine.

Step A: Mono-arylation of Pyridine N-oxide

Materials:

-

Pyridine N-oxide

-

Arylating agent 1 (e.g., aryl bromide or potassium aryltrifluoroborate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Ligand (e.g., a phosphine ligand if necessary)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Oxidant (e.g., Ag₂O or benzoquinone)

-

Solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

Reaction Setup: In a reaction vessel, combine pyridine N-oxide (1.0 equiv), the first arylating agent (1.2 equiv), Pd(OAc)₂ (2-5 mol%), ligand (if required), base (2.0 equiv), and oxidant (1.5-2.0 equiv) in the chosen solvent.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.

-

Purification: Purify the 2-arylpyridine N-oxide intermediate by column chromatography.

Step B: Second Arylation

Procedure:

-

Reaction Setup: Use the purified 2-arylpyridine N-oxide from Step A (1.0 equiv) and the second arylating agent (1.2 equiv) under similar palladium-catalyzed conditions as in Step A.

-

Reaction and Purification: Follow the same reaction, monitoring, work-up, and purification procedures as in Step A to obtain the 2,6-diarylpyridine N-oxide.

An efficient ligand-free Pd(OAc)₂-catalyzed arylation of pyridine N-oxides using potassium (hetero)aryltrifluoroborates has been developed, showing a broad substrate scope with moderate to high yields[3].

Method 3: Minisci-Type Radical Alkylation

The Minisci reaction provides a powerful method for the direct alkylation of heteroaromatics. While the classical Minisci reaction often leads to a mixture of isomers, the use of pyridine N-oxides can offer improved regioselectivity for substitution at the C2 and C6 positions.

Causality of Experimental Choices: The reaction involves the generation of alkyl radicals, which then add to the electron-deficient pyridine N-oxide ring. The N-oxide enhances the electrophilicity of the ring, making it more susceptible to radical attack. The choice of radical precursor and initiation method is key to the success of the reaction.

This protocol provides a general framework for the dialkylation of pyridine N-oxide. Achieving selective 2,6-disubstitution may require careful optimization of reaction conditions.

Materials:

-

Pyridine N-oxide

-

Alkyl radical precursor (e.g., a carboxylic acid, an alkyl iodide, or an alcohol)

-

Initiator/Oxidant (e.g., ammonium persulfate (APS) and a silver salt, or a photoredox catalyst)

-

Acid (e.g., sulfuric acid or trifluoroacetic acid)

-

Solvent (e.g., acetonitrile, DMSO, or a biphasic system)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the pyridine N-oxide (1.0 equiv) and the alkyl radical precursor (2.5-5.0 equiv) in the chosen solvent.

-

Addition of Reagents: Add the acid and the initiator/oxidant system. For photochemical methods, include the photoredox catalyst.

-

Reaction Conditions: Stir the reaction mixture at the appropriate temperature (for thermal methods) or irradiate with a suitable light source (for photochemical methods) for several hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction (e.g., with a reducing agent for peroxides) and perform a standard aqueous work-up, adjusting the pH with a base.

-

Purification: Purify the 2,6-dialkylpyridine N-oxide by column chromatography.

Recent advancements in photoredox catalysis have significantly expanded the scope and applicability of Minisci-type reactions, offering milder conditions and improved functional group tolerance[4][5].

Method 4: Nucleophilic Aromatic Substitution (SNAr) on Dihalo-Pyridine N-Oxides

For the introduction of heteroatom nucleophiles, a two-step approach involving the initial dihalogenation of pyridine N-oxide followed by nucleophilic aromatic substitution is a viable strategy.

Causality of Experimental Choices: The N-oxide group activates the 2 and 6 positions for halogenation. The resulting 2,6-dihalopyridine N-oxide is highly electrophilic at these positions, making it susceptible to attack by a wide range of nucleophiles.

Step A: Synthesis of 2,6-Dichloropyridine N-oxide

Materials:

-

Pyridine N-oxide

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Reaction: Heat a mixture of pyridine N-oxide and an excess of phosphorus oxychloride.

-

Work-up: Carefully quench the reaction mixture with ice and neutralize with a base.

-

Purification: Extract the product with an organic solvent and purify by distillation or chromatography to obtain 2,6-dichloropyridine.

-

N-Oxidation: The 2,6-dichloropyridine is then re-oxidized to the corresponding N-oxide using the procedure described in Protocol 1.

Step B: Nucleophilic Substitution

Materials:

-

2,6-Dichloropyridine N-oxide

-

Nucleophile (e.g., an amine, alkoxide, or thiol)

-

Base (if necessary)

-

Solvent (e.g., DMF, DMSO, or an alcohol)

Procedure:

-

Reaction Setup: Dissolve 2,6-dichloropyridine N-oxide (1.0 equiv) and the nucleophile (2.2-3.0 equiv) in the chosen solvent. If the nucleophile is an amine or thiol, a base may be required to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 150 °C, depending on the nucleophilicity of the attacking species.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, and perform a standard aqueous work-up.

-

Purification: Purify the 2,6-disubstituted pyridine N-oxide by column chromatography or recrystallization.

The Final Transformation: Deoxygenation

Once the desired 2,6-disubstituted pyridine N-oxide has been synthesized, the final step is the removal of the N-oxide group to yield the target pyridine.

Protocol 6: General Procedure for the Deoxygenation of Pyridine N-oxides

A common and effective method for the deoxygenation of pyridine N-oxides is the use of phosphorus trichloride (PCl₃).

Materials:

-

2,6-Disubstituted pyridine N-oxide

-

Phosphorus trichloride (PCl₃)

-

Anhydrous solvent (e.g., chloroform or dichloromethane)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Reaction Setup: Dissolve the 2,6-disubstituted pyridine N-oxide (1.0 equiv) in an anhydrous solvent under an inert atmosphere.

-

Addition of PCl₃: Cool the solution to 0 °C and add phosphorus trichloride (1.1-1.5 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by pouring it onto ice and then neutralizing with saturated aqueous sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the resulting 2,6-disubstituted pyridine by column chromatography or distillation.

A convenient and chemoselective method for the deoxygenation of pyridine N-oxides using a palladium-catalyzed transfer oxidation of trialkylamines has also been reported[6]. This method tolerates a variety of functional groups[6].

Data Summary and Comparison

The following table provides a comparative overview of the different methodologies for the synthesis of 2,6-disubstituted pyridines using N-oxides.

| Methodology | Typical Reagents | Advantages | Disadvantages | Yields |

| Sequential Grignard Addition | Grignard reagents (RMgX), Ac₂O | Excellent for unsymmetrical products; high regioselectivity. | Requires stoichiometric organometallic reagents; sensitive to functional groups. | Good to Excellent |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, aryl halides/boronic acids, oxidant | High functional group tolerance; direct C-H functionalization. | Requires expensive catalyst; may require optimization of ligands and conditions. | Moderate to Excellent |

| Minisci-Type Radical Alkylation | Alkyl radical precursors, initiators (thermal or photochemical) | Access to alkylated pyridines; utilizes readily available starting materials. | Can lead to mixtures of isomers; may require harsh conditions or specialized equipment. | Variable |

| Nucleophilic Aromatic Substitution | 2,6-Dihalopyridine N-oxide, various nucleophiles | Introduces a wide range of heteroatom substituents. | Requires a multi-step synthesis of the dihalo-N-oxide precursor. | Good to Excellent |

Mechanistic Pathways and Workflows

To provide a deeper understanding of the transformations discussed, the following diagrams illustrate the key mechanistic pathways and experimental workflows.

Diagram 1: Overall Synthetic Workflow

Caption: General workflow for the synthesis of 2,6-disubstituted pyridines.

Diagram 2: Mechanism of Sequential Grignard Addition

Caption: Sequential Grignard addition for unsymmetrical 2,6-disubstitution.

Diagram 3: Catalytic Cycle for Palladium-Catalyzed C-H Arylation

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Pyrrolidin-1-yl)isonicotinaldehyde Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Pyrrolidin-1-yl)isonicotinaldehyde. This document is designed for researchers, scientists, and drug development professionals actively working on or planning to synthesize this valuable heterocyclic compound. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, moving beyond a simple protocol to explain the causality behind experimental choices.

The primary route to this molecule is a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter at the bench.

Reaction Overview: The SNAr Pathway

The synthesis involves the displacement of a leaving group (typically a halogen) from the 2-position of an isonicotinaldehyde derivative by pyrrolidine. The pyridine ring is electron-deficient, a characteristic that is enhanced by the electron-withdrawing aldehyde group at the 4-position, making the 2-position susceptible to nucleophilic attack.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yield in this SNAr reaction is a common issue that can typically be traced back to one of three areas: suboptimal reaction conditions, side reactions, or product degradation.

-

Suboptimal Conditions: The SNAr reaction on a pyridine ring requires overcoming an initial energy barrier to disrupt aromaticity.[1] Insufficient thermal energy is a frequent culprit. Ensure your reaction temperature is adequate, often in the range of 80-150 °C, depending on the solvent and leaving group.[2] Also, ensure your reagents are pure and anhydrous, as water can interfere with the reaction, particularly if a base is used.

-

Side Reactions: The primary competing reaction can be dimerization or other self-condensation reactions, especially under harsh basic conditions or very high temperatures.[3] The aldehyde functionality itself can also be a site for unwanted reactions.

-

Product Instability: The product, an electron-rich pyridine derivative with an aldehyde, can be sensitive to both strongly acidic and strongly basic conditions, as well as prolonged heating. The work-up and purification conditions should be carefully controlled to be as mild as possible.

Q2: I'm observing a significant amount of unreacted 2-halo-isonicotinaldehyde. How can I drive the reaction to completion?

Answer: This indicates that the reaction kinetics are slow or an equilibrium is not being driven towards the product. Here are several strategies to address this:

-

Increase Temperature: This is the most direct way to increase the reaction rate. Monitor the reaction for potential side product formation at higher temperatures.

-

Increase Pyrrolidine Stoichiometry: Using an excess of the nucleophile (pyrrolidine), typically 2-3 equivalents, can effectively push the reaction forward according to Le Châtelier's principle. Pyrrolidine can also act as the base to neutralize the generated acid (HX), though an auxiliary base is often preferred.

-

Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are highly recommended. They are effective at solvating the intermediate complex and do not protonate the nucleophile, maintaining its reactivity.

-

Add a Non-Nucleophilic Base: Including a base like potassium carbonate (K₂CO₃) or a tertiary amine (e.g., triethylamine) can scavenge the acid byproduct (e.g., HCl), preventing the protonation and deactivation of the pyrrolidine nucleophile.

Q3: My TLC/LC-MS shows multiple spots. What are the potential side products and how can they be minimized?

Answer: Beyond unreacted starting material, several side products can form.

-

Bis-Adducts: While less common for this specific substrate, in some pyridine syntheses, disubstitution can occur if other positions are activated. This is unlikely here but should be considered if using a different isomer.

-

Aldehyde-Related Side Products: The aldehyde group can react with pyrrolidine to form an enamine or undergo other condensation reactions, especially if the reaction is run at very high temperatures for extended periods.

-

Dimerization: As seen in related reactions like the Chichibabin amination, pyridine rings can sometimes dimerize under strongly basic or high-temperature conditions.[3]

-

Tar/Polymer Formation: This often results from prolonged heating or highly concentrated reaction mixtures.

Minimization Strategies:

-

Maintain the lowest effective temperature that gives a reasonable reaction rate.

-

Use a moderate excess of pyrrolidine (e.g., 2 equivalents) rather than a very large excess.

-

Ensure an inert atmosphere (N₂ or Ar) to prevent oxidation of the aldehyde, especially when heated.

Q4: Which starting material is better, 2-chloro- or 2-fluoro-isonicotinaldehyde?

Answer: This is an excellent question that touches on the core mechanism of SNAr. Contrary to SN1/SN2 reactions where iodide and bromide are excellent leaving groups, in SNAr, the order of reactivity for halogens is often F > Cl > Br > I .[4]

The reasoning lies in the two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the negatively charged intermediate (a Meisenheimer complex).[4][5]

-

Fluorine's Role: Fluorine is the most electronegative halogen. Its powerful inductive electron-withdrawing effect makes the carbon atom at the 2-position more electrophilic and stabilizes the negative charge in the Meisenheimer intermediate. This significantly lowers the activation energy of the first, rate-determining step.

-

C-X Bond Strength: The greater strength of the C-F bond is less important because the C-X bond is broken in the second, fast step of the reaction.[4]

Q5: I'm struggling with the final purification. What is the recommended procedure?

Answer: The product is a moderately polar tertiary amine. Column chromatography is the most common purification method.

-

Stationary Phase: Use standard silica gel (SiO₂).

-

Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point.

-

Tailing Prevention: Pyridine-containing compounds can "tail" on silica gel due to interaction with acidic silanol groups. To prevent this, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (TEA) .

-

Work-up: Before chromatography, perform an aqueous work-up. Dilute the reaction mixture with ethyl acetate or dichloromethane, wash with water and then brine to remove inorganic salts and highly polar solvents like DMF or DMSO. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

Data Summary

The following table summarizes typical reaction conditions for SNAr reactions on 2-halopyridines, which can be adapted for the synthesis of this compound.

| Parameter | Condition 1 (Milder) | Condition 2 (Standard) | Rationale & Comments |

| Electrophile | 2-Fluoroisonicotinaldehyde | 2-Chloroisonicotinaldehyde | Fluoro- derivative is more reactive due to inductive effects stabilizing the Meisenheimer intermediate.[4] |

| Nucleophile | Pyrrolidine (2.0-2.5 equiv) | Pyrrolidine (2.0-3.0 equiv) | Excess drives the reaction to completion. |

| Solvent | DMSO or NMP | DMF or Dioxane | Polar aprotic solvents are essential for this reaction type. |

| Base | K₂CO₃ (1.5-2.0 equiv) | None (Pyrrolidine as base) | An external base prevents protonation of the nucleophile, increasing its effective concentration. |

| Temperature | 80 - 110 °C | 100 - 150 °C | Higher temperatures are often needed for the less reactive chloro- starting material.[2] |

| Reaction Time | 4 - 12 hours | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |

Diagrams

SNAr Reaction Mechanism

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on established SNAr chemistry and should be optimized for your specific setup.

Materials:

-

2-Chloroisonicotinaldehyde (1.0 equiv)

-

Pyrrolidine (2.5 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloroisonicotinaldehyde and anhydrous potassium carbonate.

-

Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration with respect to the starting material).

-

Add pyrrolidine dropwise to the stirring suspension at room temperature.

-

Fit the flask with a condenser and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate + 1% TEA) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Combine the organic layers and wash with water (to remove residual DMF), followed by a wash with saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

-

Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% Triethylamine).

-

Pack a column with the silica slurry.

-

Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent mixture.

-

Load the dissolved crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30-40%), ensuring 1% triethylamine is present in the mobile phase throughout.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid or oil.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 138699, Pyrrolidine. Retrieved from [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Retrieved from [Link]

-

Ma, E., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link]

-

Asadov, D. A., et al. (2022). Pyrrolidine-Mediated Direct Preparation of (E)-Monoarylidene Derivatives of Homo- and Heterocyclic Ketones with Various Aldehydes. Molecules. Available at: [Link]

- Hoffer, M. (1983). Process for the purification of 2-pyrrolidone. U.S. Patent No. 4,384,125.

-

Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kavetsou, E., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Nguyen, T. L. H., et al. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

- CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde. Google Patents.

-

Check, C. T., et al. (2022). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]

-

Wikipedia. Chichibabin reaction. Available at: [Link]

-

MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

-

ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]

-

Grokipedia. Chichibabin reaction. Available at: [Link]

- CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. Google Patents.

-

Schülke, J. P., et al. (2020). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Angewandte Chemie. Available at: [Link]

-

Royal Society of Chemistry. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

-

Gallego, S., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Available at: [Link]

- US6515187B1 - Process for recovering acrolein or propionaldehyde from dilute aqueous streams. Google Patents.

-

Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

ResearchGate. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. Available at: [Link]

-

Scientific Update. (2018). The Chichibabin amination reaction. Available at: [Link]

-

Denmark Group, University of Illinois. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Aldehydes via Bisulfite Adduct Formation

Welcome to the technical support center for aldehyde purification. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the classical yet highly effective technique of bisulfite adduct formation for the isolation and purification of aldehydes. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of the method, troubleshooting common issues, and ensuring the integrity of your results.

Core Principle: The Chemistry of Separation

The purification of aldehydes using sodium bisulfite is an elegant application of reversible chemical reactions to achieve physical separation. The core of this technique lies in the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of an aldehyde. This reaction forms an α-hydroxy sulfonic acid salt, commonly known as a bisulfite adduct.

The key transformation is the conversion of a typically organic-soluble, neutral aldehyde into a water-soluble, charged salt.[1][2][3] This adduct can then be easily separated from other organic, water-insoluble components of a mixture through a simple liquid-liquid extraction.[2][4][5] The reaction is reversible, and the pure aldehyde can be regenerated from the aqueous adduct by changing the pH.[1][4]

Visualizing the Workflow

The entire process, from a crude mixture to a purified aldehyde, can be visualized as a cycle of phase-switching driven by chemical reaction.

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Frequently Asked Questions (FAQs)

Q1: Why do I need to use a water-miscible co-solvent like methanol or DMF?

A: This is a critical step to ensure efficient reaction kinetics.[2][4] Your crude mixture is likely soluble in an organic solvent, while the sodium bisulfite is in an aqueous solution. Without a co-solvent, you have a biphasic system with limited interfacial area, leading to a very slow or incomplete reaction. A water-miscible solvent like methanol, THF, or DMF creates a homogeneous or semi-homogeneous solution, maximizing the contact between the aldehyde and the bisulfite ions for rapid adduct formation.[1][2] For aliphatic aldehydes, which are generally less reactive than aromatic ones, DMF is often the superior choice to achieve high removal rates.[1][4]

Q2: Which carbonyl compounds react with sodium bisulfite? Is this method selective?

A: The reaction is highly selective for aldehydes.[1] It also reacts with certain sterically unhindered ketones, such as methyl ketones and some cyclic ketones.[1][4] Sterically hindered ketones or those with significant electronic deactivation (e.g., diaryl ketones) generally do not react. This selectivity is the primary advantage of the method, allowing for the removal of an aldehyde from a mixture containing a less reactive ketone.

Q3: My sodium bisulfite solution is old. Can I still use it?

A: It is strongly recommended to use a freshly prepared saturated solution of sodium bisulfite.[1][6] Over time, sodium bisulfite in solution can be oxidized by air to sodium sulfate, reducing its effective concentration.[7][8] Furthermore, solutions can degrade and release sulfur dioxide, decreasing the pH and potency.[6] Using a fresh solution ensures you have the maximum concentration of active bisulfite ions for efficient adduct formation.

Q4: How do I regenerate the aldehyde from the bisulfite adduct?

A: The bisulfite addition reaction is reversible, and the equilibrium can be shifted back towards the aldehyde and bisulfite by changing the pH.[4] This is typically achieved by making the aqueous solution containing the adduct strongly basic (e.g., with NaOH) or strongly acidic.[1][9] Basification is more common; adding a base like sodium hydroxide deprotonates the bisulfite, disrupting the equilibrium and releasing the free aldehyde, which can then be extracted into a fresh portion of an immiscible organic solvent.[1][4]

Troubleshooting Guide

| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |

| Low or no precipitation of the adduct. | The bisulfite adduct is soluble in the current solvent system. This is not necessarily a problem.[4] | Proceed with the extraction. The charged adduct will move into the aqueous layer even if it doesn't precipitate. |

| A solid precipitate forms at the interface of the aqueous and organic layers. | The bisulfite adduct is not sufficiently soluble in the aqueous layer, which can happen with highly non-polar aldehydes.[1] | 1. Add more deionized water to the separatory funnel to dissolve the adduct.[4][5] 2. If solids persist, filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct before separating the layers.[1][4][5] |

| Poor separation; aldehyde is still present in the organic layer. | 1. Incomplete adduct formation due to insufficient shaking, low bisulfite concentration, or poor choice of co-solvent.[4] 2. The aldehyde is particularly sterically hindered or unreactive. | 1. Increase shaking time to ensure thorough mixing. 2. Use a freshly prepared, saturated sodium bisulfite solution. 3. For aliphatic aldehydes, switch the co-solvent from methanol to DMF for better results.[1][4] 4. Perform a second bisulfite wash on the organic layer. |

| New, unexpected peaks appear in the NMR spectrum of the "purified" organic layer. | Side reactions may have occurred, especially if your compound contains sensitive functional groups like alkenes or alkynes.[4][5] Bisulfite solutions are in equilibrium with sulfur dioxide (SO₂), which can react with double or triple bonds.[4] | Use a non-polar organic solvent for the extraction step, such as hexanes or petroleum ether.[1][4] These solvents have lower solubility for SO₂, minimizing the potential for side reactions.[4] |

| Low yield after regeneration of the aldehyde. | 1. Incomplete cleavage of the adduct. 2. Aldehyde is sensitive to the strongly basic or acidic conditions used for regeneration. | 1. Ensure the pH is strongly basic (pH > 10) or acidic (pH < 2) during regeneration. Stir for an adequate amount of time (e.g., 1 hour) before extraction.[6] 2. For base-sensitive aldehydes (e.g., those prone to enolization and subsequent side reactions), use a weaker base like sodium carbonate or bicarbonate, though this may require longer reaction times or gentle heating.[4] Alternatively, a nonaqueous regeneration method using TMS-Cl in acetonitrile can be employed for sensitive substrates.[10][11] |

| The aqueous layer is cloudy after adding the bisulfite solution. | This is often the desired outcome, indicating the formation of the bisulfite adduct as a fine precipitate.[4] | This is a positive sign. Proceed with the addition of water and the immiscible organic solvent for extraction. The precipitate should dissolve in the aqueous phase.[4][5] |

Detailed Experimental Protocols

Protocol 1: Purification of an Aldehyde from a Mixture

Safety Note: This procedure should be performed in a well-ventilated fume hood as sulfur dioxide gas may be released.[5]

-

Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude mixture containing the aldehyde in a minimal amount of a water-miscible solvent (e.g., methanol for aromatic aldehydes, DMF for aliphatic aldehydes).[1]

-

Adduct Formation: Transfer the solution to a separatory funnel. Add 1.5-2.0 molar equivalents (relative to the aldehyde) of freshly prepared, saturated aqueous sodium bisulfite solution.[5] Stopper the funnel and shake vigorously for 30-60 seconds.[5] A white precipitate of the adduct may form.[4]

-

Extraction: To the separatory funnel, add deionized water (approximately equal in volume to the bisulfite solution used) and an immiscible organic solvent (e.g., hexanes, ethyl acetate/hexanes mixture).[5] Shake vigorously. If any solids remain, add more water until they dissolve.[5]

-

Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the bisulfite adduct of the aldehyde.

-

Washing: Re-extract the organic layer with another portion of saturated sodium bisulfite solution to ensure complete removal of the aldehyde. Combine the aqueous layers. The remaining organic layer contains the purified non-aldehydic components. Wash this organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) to recover the impurities if desired.

Protocol 2: Regeneration of the Pure Aldehyde

-

Preparation: Place the combined aqueous layers from Protocol 1 into a clean separatory funnel. To remove any trace organic impurities, wash this aqueous layer once with a fresh portion of the immiscible organic solvent (e.g., 10% ethyl acetate/hexanes).[5] Discard the organic wash.

-

Cleavage: Cool the aqueous layer in an ice bath. Slowly and carefully add a strong base, such as 10M sodium hydroxide (NaOH), with swirling until the solution is strongly basic (check with pH paper, pH > 10).[1]

-

Isolation: The aldehyde will be liberated from the adduct and may form an oily layer. Extract the regenerated aldehyde from the aqueous solution using two to three portions of a fresh, clean organic solvent (e.g., diethyl ether or dichloromethane).

-

Final Workup: Combine the organic extracts. Wash them sequentially with water and then brine to remove any residual salts. Dry the organic solution over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

References

-

Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57372. [Link]

-

JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

-

University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

- Bloch, H. S. (1951). U.S. Patent No. 2,544,562. Washington, DC: U.S.

-

Atwood, G., Purbiya, S., Reid, C., et al. (2022). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. The Royal Society of Chemistry. [Link]

-

Reddit user discussion on r/chemistry. (2017). Sodium bisulfite-aldehyde adduct. [Link]

-

Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

-

Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

-

Song, J., et al. (2019). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. Atmospheric Chemistry and Physics. [Link]

-

St-Jean, O., et al. (2019). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry. [Link]

-

St-Jean, O., et al. (2019). Supporting Information for A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Sodium bisulfite. [Link]

- CoLab.

-

Sciencemadness Wiki. Sodium bisulfite. [Link]

Sources

- 1. Workup [chem.rochester.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scite.ai [scite.ai]

- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Sodium bisulfite - Sciencemadness Wiki [sciencemadness.org]

- 9. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]

- 10. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]

- 11. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Pyrrolidin-1-yl)isonicotinaldehyde and Other Heterocyclic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic aldehydes serve as indispensable building blocks for the construction of complex molecular architectures with diverse biological activities. Their reactivity, governed by the electronic nature of the heteroaromatic ring and its substituents, dictates their utility in a myriad of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 2-(Pyrrolidin-1-yl)isonicotinaldehyde against three other commonly employed heterocyclic aldehydes: Pyridine-4-carboxaldehyde , Pyrrole-2-carboxaldehyde , and Furan-2-carboxaldehyde .

This document moves beyond a simple catalog of reactions, offering a mechanistic rationale for the observed and predicted reactivity trends in key aldehyde transformations, including the Wittig reaction, Grignard addition, oxidation, and reduction. While direct, side-by-side comparative experimental data for this compound is not extensively available in the current literature, this guide synthesizes established principles of physical organic chemistry and available data for analogous systems to provide a robust predictive framework for its chemical behavior.

The Synthesis of this compound: A Proposed Route

The target molecule, this compound, can be efficiently synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This common strategy for functionalizing pyridine rings involves the displacement of a suitable leaving group, such as a halide, from the 2-position of the pyridine ring by a nucleophile, in this case, pyrrolidine. A plausible starting material for this synthesis is 2-chloroisonicotinaldehyde.

Caption: Proposed synthesis via SNAr.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-chloroisonicotinaldehyde (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) or potassium carbonate (1.5 eq.).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Theoretical Framework: Unraveling the Nuances of Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups attached to the aromatic or heteroaromatic ring enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups diminish the electrophilicity, leading to decreased reactivity.

Caption: Electronic effects on the carbonyl group.

-

This compound: This molecule presents a fascinating case of competing electronic effects. The pyridine nitrogen is inherently electron-withdrawing (-I and -M effects), which would typically increase the aldehyde's reactivity. However, the pyrrolidinyl group at the 2-position is a potent electron-donating group (+M effect) due to the lone pair on the nitrogen atom. This strong electron donation significantly deactivates the carbonyl group towards nucleophilic attack.

-

Pyridine-4-carboxaldehyde: The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, both inductively and through resonance, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.[1]

-

Pyrrole-2-carboxaldehyde: The pyrrole ring is an electron-rich aromatic system. The lone pair on the nitrogen atom is delocalized into the ring, exerting a strong electron-donating effect (+M) on the aldehyde group. This reduces the electrophilicity of the carbonyl carbon, rendering it less reactive.[2]

-

Furan-2-carboxaldehyde: Similar to pyrrole, the oxygen atom in the furan ring is electron-donating (+M effect). However, the electronegativity of oxygen also leads to a competing inductive electron-withdrawing effect (-I). Overall, furan is less electron-donating than pyrrole, making furan-2-carboxaldehyde generally more reactive than pyrrole-2-carboxaldehyde.[3]

Based on these electronic considerations, the predicted order of reactivity towards nucleophiles is:

Pyridine-4-carboxaldehyde > Furan-2-carboxaldehyde > Pyrrole-2-carboxaldehyde > this compound

Comparative Reactivity Analysis

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[4] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

Expected Reactivity: The rate and yield of the Wittig reaction are highly dependent on the electrophilicity of the aldehyde.

| Aldehyde | Predicted Reactivity | Rationale |

| This compound | Lowest | The strong electron-donating pyrrolidinyl group significantly reduces the electrophilicity of the carbonyl carbon, making it the least reactive towards the Wittig ylide. |

| Pyridine-4-carboxaldehyde | Highest | The electron-withdrawing nature of the pyridine ring enhances the carbonyl's electrophilicity, leading to a faster reaction. |

| Pyrrole-2-carboxaldehyde | Low | The electron-rich pyrrole ring deactivates the aldehyde, resulting in slower reaction rates and potentially lower yields compared to pyridine-4-carboxaldehyde.[2] |

| Furan-2-carboxaldehyde | Moderate | The furan ring is less electron-donating than the pyrrole ring, making the aldehyde more reactive than pyrrole-2-carboxaldehyde but less reactive than pyridine-4-carboxaldehyde.[3] |

Representative Experimental Protocol: Wittig Olefination

-

Ylide Preparation: To a suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium or potassium tert-butoxide (1.05 eq.) at 0 °C. Stir the resulting ylide solution for 30 minutes.

-

Reaction: Cool the ylide solution to 0 °C and add a solution of the heterocyclic aldehyde (1.0 eq.) in THF dropwise.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), quench with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the alkene.

Grignard Reaction

The addition of Grignard reagents to aldehydes is a fundamental method for forming carbon-carbon bonds and synthesizing secondary alcohols.

Expected Reactivity: The success of the Grignard reaction is also influenced by the electrophilicity of the aldehyde carbonyl.

| Aldehyde | Predicted Reactivity | Potential Side Reactions |

| This compound | Lowest | The reduced electrophilicity may require more forcing conditions. The basicity of the Grignard reagent could potentially interact with the pyridine nitrogen. |

| Pyridine-4-carboxaldehyde | Highest | The reaction is generally efficient.[5] |

| Pyrrole-2-carboxaldehyde | Low | The acidic N-H proton of the pyrrole ring will be deprotonated by the Grignard reagent, requiring at least two equivalents of the Grignard reagent. This can lead to lower yields of the desired alcohol. |

| Furan-2-carboxaldehyde | Moderate | The reaction generally proceeds well, but side reactions such as 1,4-addition can occur depending on the Grignard reagent and reaction conditions. |

Representative Experimental Protocol: Grignard Addition

-

Reaction Setup: To a solution of the heterocyclic aldehyde (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere at 0 °C, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq. in ether) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.

Oxidation

The oxidation of aldehydes to carboxylic acids is a common and important transformation. A variety of oxidizing agents can be employed, with varying degrees of selectivity and reactivity.

Expected Reactivity: The ease of oxidation can be influenced by the electronic nature of the heterocyclic ring. Electron-rich systems can sometimes be susceptible to oxidation themselves.

| Aldehyde | Predicted Ease of Oxidation | Notes |